1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethanone is composed of a cyclohexane ring with two fluorine atoms and an ethanone group. The CAS Number is 2228736-98-7 . The InChI Code is 1S/C8H9F5O/c9-7(10)3-1-5(2-4-7)6(14)8(11,12)13/h5H,1-4H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethanone include a molecular weight of 216.15 , storage temperature of 4 degrees Celsius . It is shipped with an ice pack .Scientific Research Applications
Carbonium Ion Research
Research into stable carbonium ions provides valuable insights into hydrocarbon isomerization, a key process in organic chemistry. The study of 1-methylcyclopentyl cation, derived from similar compounds, contributes to understanding the stability and structure of carbonium ions (Olah et al., 1967).
Solvolysis and Stereochemistry
The solvolysis of 4-methylcyclohexylidenemethyliodonium salt, related to the compound of interest, reveals mechanisms involving sigma-bond participation and chiral cations, contributing to stereochemistry knowledge (Fujita et al., 2002).
Fluorinated Compounds Synthesis
The creation of polyfluoro-1,2-epoxycyclohexanes, through reactions involving similar fluorinated compounds, demonstrates advancements in the synthesis of complex fluorinated structures (Coe et al., 1982).
Microbial Reduction and Stereochemistry
The microbial reduction of trifluoromethylcyclohexanone, a structurally similar compound, offers insights into chemo- and stereoselectivities, contributing to the field of biocatalysis (Arnone et al., 1998).
Polymer Chemistry
In the polymer industry, cyclohexanone derivatives, closely related to the compound , are pivotal intermediates. Their selective hydrogenation in aqueous media highlights innovative approaches in polymer production (Wang et al., 2011).
Safety and Hazards
The safety information for 1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethanone includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . The signal word is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of the compound 1-(4,4-Difluorocyclohexyl)-2,2,2-trifluoroethan-1-one is the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . This inhibition suppresses DNA repair through a mechanism known as "PARP trapping" . The compound’s selectivity for PARP-1 potentially mitigates toxicities arising from cross-inhibition of PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cells that are deficient in certain DNA repair mechanisms .
Pharmacokinetics
The compound this compound has been reported to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available, indicating good absorption and bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage . On a cellular level, this can lead to cell death, particularly in cancer cells that are deficient in certain DNA repair mechanisms .
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O/c9-7(10)3-1-5(2-4-7)6(14)8(11,12)13/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMSBWXNPLYYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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